molecular formula C27H30N2O5S B11602492 benzyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11602492
M. Wt: 494.6 g/mol
InChI Key: OXNHYHCUDKFWRL-UHFFFAOYSA-N
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Description

BENZYL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under reflux conditions in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

BENZYL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

BENZYL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 6-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes .

Properties

Molecular Formula

C27H30N2O5S

Molecular Weight

494.6 g/mol

IUPAC Name

benzyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C27H30N2O5S/c1-17(2)15-33-21-11-10-20(14-22(21)32-4)25-24(26(31)34-16-19-8-6-5-7-9-19)18(3)28-27-29(25)23(30)12-13-35-27/h5-11,14,17,25H,12-13,15-16H2,1-4H3

InChI Key

OXNHYHCUDKFWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC(C)C)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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